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Compound of Interest

Compound Name: AICAR diphosphate, sodium salt

CAS No.: 102185-54-6

Cat. No.: B1166075

Get Quote

Core Concept: The AICAR Paradox
The Central Conflict: Most researchers utilize AICAR strictly as a pharmacological activator of

AMPK (AMP-activated protein kinase).[1] However, AICAR is a nucleoside analog.[2] It does

not passively diffuse into cells; it requires active transport.[1]

The Mechanism of Interference: AICAR is a substrate for the same transporters that move

adenosine: ENT1 (SLC29A1), ENT2 (SLC29A2), and CNT3 (SLC28A3).[1]

In AMPK Studies: High concentrations of extracellular adenosine (or nucleosides in rich

media) will competitively inhibit AICAR uptake, preventing AMPK activation.[1]

In Transporter Studies: AICAR acts as a competitive inhibitor of adenosine uptake. If you add

AICAR to a

-Adenosine uptake assay, it will displace the tracer, mimicking the effect of a transporter
blocker, even though it is actually being transported itself.[1]
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Q1: I am running a -Adenosine uptake assay. When I add
AICAR, the uptake signal drops significantly. Is AICAR
destroying the transporter?
A: No, AICAR is not damaging the transporter.[1] It is acting as a competitive substrate.[1]

Diagnosis: AICAR and Adenosine compete for the same binding pocket on ENT1 and ENT2.

Because AICAR is typically used at high concentrations (0.5 – 1.0 mM) to activate AMPK, it

saturates the transporters, effectively blocking the uptake of the nanomolar concentrations of

-Adenosine used as a tracer.[1]

Solution: To measure the transport of AICAR itself, you must switch the radiolabel.[1] Use

-AICAR (if available) or measure intracellular ZMP accumulation via HPLC/LC-MS.[1] If your
goal is to study adenosine transport, AICAR must be excluded from the assay buffer.[1]

Q2: I treated my cells with AICAR to activate AMPK, but I
see no phosphorylation of Acetyl-CoA Carboxylase
(ACC) or AMPK. Why?
A: Check your cell culture media formulation.

Diagnosis: Many "rich" media formulations (e.g., MEM

or media supplemented with high serum) contain high levels of nucleosides (adenosine,
uridine).[1] These extracellular nucleosides compete with AICAR for entry via ENT1/2.

Causality: Since Adenosine has a higher affinity (

) for ENT1 than AICAR (

in high

to

range), the background nucleosides effectively "lock out" the AICAR.[1]
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Solution: Perform AICAR treatments in basal media (e.g., DMEM or RPMI) that is

nucleoside-free and low-serum (0.5-1%) for at least 2-4 hours prior to lysis.[1]

Q3: How do I distinguish if AICAR is entering via ENT1
or ENT2?
A: You can dissect the contributions using NBMPR (Nitrobenzylthioinosine) sensitivity.[1]

The Tool: NBMPR is a high-affinity inhibitor of ENT1 but a low-affinity inhibitor of ENT2.[3][4]

[5]

The Protocol:

Total Transport: Measure uptake with no inhibitor.

ENT1-Independent (ENT2) Transport: Measure uptake in the presence of 100 nM

NBMPR. At this concentration, ENT1 is completely blocked (

), but ENT2 is unaffected (

).[1]

Calculation: Total Uptake

Uptake with 100 nM NBMPR

ENT1-mediated transport.

Experimental Design & Optimization
Protocol: "Zero-Trans" Rapid Filtration Assay
To accurately measure kinetics without metabolic interference, you must measure the initial

rate of transport (linear phase), typically within the first 30-60 seconds.[1]

Materials:

Transport Buffer: Krebs-Ringer-Hepes (KRH), pH 7.4.[1]

Inhibitors: NBMPR (100 nM for ENT1 block), Dipyridamole (10
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for total ENT block).[1]

Stop Solution: Ice-cold PBS + 20

Dipyridamole (locks transporters instantly).[1]

Workflow:

Equilibration: Wash cells

with warm KRH (nucleoside-free).

Pre-incubation: Incubate 15 mins at 37°C. (Add NBMPR here if distinguishing ENT

subtypes).

Uptake (The Critical Step):

Add

-Adenosine + Unlabeled Adenosine (or AICAR) to start the reaction.[1]

Timing: Incubate for exactly 30 seconds. (Nucleoside transport is extremely fast; >1 min

leads to metabolic trapping).[1]

Termination:

Aspirate uptake buffer immediately.[1]

Rapidly flood wells with Ice-Cold Stop Solution.

Wash

with Ice-Cold Stop Solution.

Lysis & Counting: Solubilize cells (NaOH/SDS) and measure via Liquid Scintillation Counting

(LSC).

Data Visualization: The Competitive Landscape
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The following diagram illustrates the competitive entry of AICAR and Adenosine, and the

subsequent "Metabolic Trap" (ZMP) that confuses accumulation assays.

Figure 1: Competitive Transport and Metabolic Trapping of AICAR vs. Adenosine
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Click to download full resolution via product page

[1][7][8][9]
Quantitative Reference Data
When designing competition assays, use these constants to calculate the required inhibitor

concentrations.

Transporter
Substrate
Preference

AICAR
Interaction

NBMPR
Sensitivity (

)

Dipyridamole
Sensitivity (

)

hENT1
Purines/Pyrimidi

nes

Substrate

(Competitive)
High (~0.4 nM) High (~5 nM)

hENT2
Purines >

Pyrimidines

Substrate

(Competitive)

Low (>2.8

)

Moderate (~350

nM)

hCNT3 Broad Selectivity
Substrate (Na+

coupled)
Insensitive Insensitive

Note:

values are approximate and derived from human cloned transporter data in recombinant
systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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